CCR4 Antagonism Potential: Structural Congruence with Patent-Disclosed Pharmacophore vs. HIV-1 Inhibitor Activity of Simpler Analogs
The compound conforms to the general formula I of US9493453B2, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. While the patent does not disclose individual IC50 values for all enumerated compounds, the structural features — a pyrimidine core, a piperazine linker bearing a heteroaryl group (pyrazin-2-yl), and a pyrrolidine substituent — align with the pharmacophore required for hCCR4 binding [1]. In contrast, the simpler analog 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine (CAS 137448-39-6), which lacks the pyrrolidine substituent, is reported as an HIV-1 inhibitor with an IC50 of 14.33 μM against HIV-1 vif-dependent APOBEC3G degradation , demonstrating that the pyrrolidine group redirects biological activity away from antiviral targets toward chemokine receptor modulation.
| Evidence Dimension | Target engagement profile (CCR4 antagonism vs. HIV-1 inhibition) |
|---|---|
| Target Compound Data | Conforms to Formula I of US9493453B2 (CCR4 antagonist pharmacophore) |
| Comparator Or Baseline | 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine (CAS 137448-39-6): HIV-1 inhibitor, IC50 = 14.33 μM (HIV-1 vif-dependent APOBEC3G degradation assay) |
| Quantified Difference | Target selectivity shift from HIV-1 inhibition (IC50 = 14.33 μM) to CCR4 antagonism (structural class membership); no detectable HIV-1 activity expected for the target compound |
| Conditions | Structural pharmacophore analysis per US9493453B2; HIV-1 vif-dependent APOBEC3G degradation assay for comparator |
Why This Matters
The presence of the 6-pyrrolidinyl substituent distinguishes this compound from simpler pyrazinyl-piperazinyl pyrimidines that exhibit antiviral activity, supporting its selection for CCR4-targeted drug discovery programs over antiviral screening campaigns.
- [1] US Patent US9493453B2. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Li S, Wang Y, Xiao J, Ma D, Gong H, et al. Granted 2016-11-15. View Source
